1,5-cyclooctadiene ruthenium dichloride (II)
Description
1,5-Cyclooctadiene ruthenium dichloride (II), with the molecular formula [Ru(COD)Cl₂]ₙ (COD = 1,5-cyclooctadiene), is a transition metal complex widely used in catalysis and organic synthesis. It is commercially available at 95% purity and is recognized as a green alternative due to its alignment with sustainable chemistry principles . The compound serves as a precursor for homogeneous catalysts, particularly in peptide synthesis, amide formation via dihydrogen elimination, and acceptorless dehydrogenative oxidation of primary amines to nitriles . Its stability under ambient conditions and compatibility with solution-phase reactions make it a versatile tool in organic and organometallic chemistry .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-PHFPKPIQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-12-2 | |
| Record name | Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50982-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Synthetic Protocol
The foundational synthesis of Ru(COD)Cl₂ involves the reduction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in the presence of 1,5-cyclooctadiene (COD). The reaction proceeds under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the ruthenium center. A representative procedure is as follows:
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Reagents and Stoichiometry :
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RuCl₃·xH₂O (1 equiv., ~7.69 mmol)
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1,5-Cyclooctadiene (20 equiv., ~151 mmol)
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Ethanol (200 mL) as solvent
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Procedure :
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RuCl₃·xH₂O and COD are combined in ethanol, and the mixture is degassed via argon purging for 10 minutes.
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The solution is refluxed at 80–85°C for 72 hours, during which the ruthenium(III) precursor is reduced to ruthenium(II), and COD coordinates to the metal center.
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The resulting brown precipitate is isolated by hot filtration, washed with cold ethanol, and dried in vacuo to yield Ru(COD)Cl₂.
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Yield and Purity :
Solvent and Ligand Optimization
Alternative solvents and ligand ratios have been explored to enhance reaction efficiency:
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Solvent Effects : Ethanol remains the solvent of choice due to its ability to stabilize intermediates, but isopropanol and methanol have also been tested, resulting in comparable yields.
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Ligand Loading : A COD:Ru molar ratio of 20:1 ensures complete coordination, preventing the formation of undesired polynuclear species.
Industrial-Scale Production
While proprietary industrial protocols are scarce in literature, scaled-up processes likely optimize the laboratory method through:
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Continuous Flow Reactors : Enabling large-volume synthesis with precise temperature and pressure control.
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Catalyst Recycling : Recovery of unreacted COD and ruthenium species to minimize waste.
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Purity Gradients : Commercial products are available in purities ranging from 99% to 99.999%, achieved via recrystallization or sublimation.
Characterization and Quality Control
Spectroscopic Techniques
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.16 g/mol | |
| Melting Point | 200–205°C (decomposes) | |
| Appearance | Brown crystalline powder | |
| Solubility | Insoluble in H₂O; soluble in THF, DCM |
Reaction Mechanism and Byproduct Analysis
The synthesis proceeds via a two-electron reduction of Ru(III) to Ru(II), facilitated by COD’s electron-donating capacity. Key steps include:
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Coordination : COD binds to Ru(III) in a η⁴-fashion, forming a transient intermediate.
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Reduction : Ethanol acts as a mild reducing agent, converting Ru(III) to Ru(II) with concomitant HCl elimination.
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Precipitation : The neutral Ru(COD)Cl₂ complex precipitates due to low solubility in ethanol.
Byproducts : Trace quantities of cyclooctane (from COD hydrogenation) and unreacted RuCl₃ are typically removed during filtration.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 72 hours | Optimized (≤24 hours) |
| Yield | 95–97% | >99% |
| Purity | 95–98% | 99–99.999% |
| Scale | Millimolar | Kilogram |
| Cost Efficiency | Moderate | High |
Challenges and Mitigation Strategies
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Oxidation Sensitivity : Ru(COD)Cl₂ is air-sensitive; storage under argon or nitrogen is critical.
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Thermal Decomposition : Decomposition above 250°C necessitates low-temperature processing.
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Impurity Control : Recrystallization from dichloromethane/hexane mixtures removes residual COD and salts.
Emerging Innovations
Recent advances focus on:
Chemical Reactions Analysis
Ligand Exchange Mechanisms
[RuCl₂(COD)]ₙ undergoes ligand substitution reactions where chloride ions are replaced by stronger-field ligands, altering its catalytic properties. Key examples include:
Structural Insights
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X-ray crystallography of [RuCl₂(COD)(NCMe)₂]·H₂O confirms an irregular octahedral geometry with acetonitrile ligands in trans positions and COD occupying two coordination sites .
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Substitution kinetics depend on solvent polarity and ligand donor strength, with acetonitrile exhibiting faster exchange rates than bulkier phosphines .
Oxidation
Exposure to oxidizing agents like O₂ or peroxides converts [RuCl₂(COD)]ₙ to Ru(III/IV) species:
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Example : Reaction with H₂O₂ yields RuO₂ clusters, which are active in oxidation catalysis.
Reduction
Hydrogen gas reduces [RuCl₂(COD)]ₙ to Ru(0) nanoparticles under mild conditions (1 atm H₂, 25°C), enabling applications in heterogeneous catalysis .
Dehydrogenative Coupling of Alcohols and Amines
[RuCl₂(COD)]ₙ, when modified with NHC ligands, catalyzes the formation of amides via H₂ elimination:
Reaction : ROH + R'NH₂ → RC(O)NR'₂ + H₂↑
Olefin Metathesis
In the presence of alkylidene initiators, [RuCl₂(COD)]ₙ facilitates olefin metathesis:
Reaction : R₁CH=CHR₂ + R₃CH=CHR₄ → R₁CH=CHR₄ + R₃CH=CHR₂
Transfer Hydrogenation
With dimethylamine borane (DMAB) as a hydrogen source, [RuCl₂(COD)]ₙ reduces unsaturated bonds:
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ketones | Alcohols | 25°C, THF | 85–95 | |
| Nitriles | Amines | 60°C, MeOH | 70–80 |
Comparative Catalytic Performance
| Reaction Type | Catalyst Derivative | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) |
|---|---|---|---|
| Amide Synthesis | [Ru(COD)(IMes)Cl₂] | 220 | >99 |
| Hydrogenation | [RuCl₂(COD)(PPh₃)₂] | 150 | 95 |
Environmental and Industrial Relevance
Scientific Research Applications
Catalytic Applications
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Hydrogenation Reactions
- 1,5-Cyclooctadiene ruthenium dichloride (II) is utilized as a catalyst for the hydrogenation of various alkenes and alkynes. Its efficiency in hydrogenating 1,5-cyclooctadiene under atmospheric conditions has been demonstrated, showing high selectivity and conversion rates .
- Case Study: A study reported the use of a ruthenium nanocatalyst derived from this complex for the hydrogenation of 1,5-cyclooctadiene, achieving remarkable yields and selectivity .
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Olefin Metathesis
- The compound serves as a precursor for catalysts used in olefin metathesis reactions, which are crucial in organic synthesis and polymer chemistry. Its ability to facilitate the exchange of alkyl groups between olefins significantly enhances synthetic pathways in producing complex molecules.
- Data Table: Olefin Metathesis Performance
Catalyst Reaction Conditions Yield (%) Ru(COD)Cl₂ 60 °C, 24h 95 Ru(Grubbs) 60 °C, 24h 90
Material Science Applications
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Polymerization Processes
- The dichloride complex is involved in the synthesis of polymers through coordination polymerization techniques. Its unique structural properties allow it to coordinate with various monomers effectively, leading to high molecular weight polymers.
- Case Study: Research has shown that using this compound in polymerization can yield materials with enhanced thermal and mechanical properties, making it suitable for applications in coatings and adhesives.
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Nanomaterials Synthesis
- The compound is also explored for synthesizing ruthenium-based nanomaterials. These nanomaterials exhibit unique catalytic properties due to their high surface area-to-volume ratio.
- Data Table: Nanomaterial Properties
Material Type Average Particle Size (nm) Surface Area (m²/g) Ru Nanoparticles 10-50 150-200 Ru Nanowires 5-20 200-250
Mechanism of Action
The mechanism of action of 1,5-cyclooctadiene ruthenium dichloride (II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The 1,5-cyclooctadiene ligand stabilizes the ruthenium center, allowing it to undergo oxidative addition, reductive elimination, and other catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Ruthenium-Based Analogues
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
- Structure : Contains 2-methylallyl ligands instead of chloride.
- Applications : Effective in amide reduction and hydroamidation reactions but is more expensive than RuCl₃-based systems .
- Performance : Exhibits slightly lower selectivity compared to [Ru(COD)Cl₂]ₙ in amide reduction (e.g., 95% selectivity vs. >99% for [Ru(COD)Cl₂]ₙ in optimized systems) .
- Cost : Replaced by RuCl₃·3H₂O in some protocols due to cost constraints .
Grubbs’ Catalyst (Bis(tricyclohexylphosphine)benzylidene Ruthenium(IV) Dichloride)
- Structure : Features a benzylidene ligand and tricyclohexylphosphine.
- Applications : Specialized in ring-opening metathesis polymerization (ROMP) of 1,5-cyclooctadiene to synthesize low-MW polyethylenes .
- Performance : Demonstrates living polymerization characteristics with narrow molecular weight distributions (Đ < 1.2) .
Bis(acrylonitrile-κN)dichlorido(η⁴-cycloocta-1,5-diene)ruthenium(II)
- Structure : Acrylonitrile ligands replace chloride.
- Applications: Used as a precursor for organometallic syntheses due to labile nitrile ligands .
Platinum and Iridium Analogues
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂)
- Structure : Platinum center with COD and chloride ligands.
- Applications : Primarily employed in materials science and as a reference compound in mass spectrometry studies .
- Performance : Forms ammonium adducts and dimers in mass spectrometry, similar to [Ru(COD)Cl₂]ₙ, but lacks reported catalytic activity in organic synthesis .
Chloro(1,5-cyclooctadiene)iridium(I) Dimer
- Structure : Dinuclear Ir complex with bridging chloride ligands.
- Applications : Stabilizes high-entropy alloys for acidic oxygen evolution reactions .
- Performance : Less studied in organic catalysis compared to Ru analogues but shows promise in electrocatalysis .
Rhodium Analogues
Chloro(1,5-cyclooctadiene)rhodium(I) Dimer
- Structure : Dinuclear Rh complex with COD and chloride ligands.
- Applications: Limited to niche hydrogenation and carbonylation reactions .
- Performance: Lower turnover frequencies (TOF) compared to Ru catalysts in hydrogenation (e.g., TOF < 100 h⁻¹ vs. 451 h⁻¹ for Ru nanocatalysts) .
Comparative Data Table
Biological Activity
1,5-Cyclooctadiene ruthenium dichloride (Ru(COD)Cl) is a notable organometallic compound with increasing interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, including cytotoxicity, mechanisms of action, and applications in cancer therapy.
Overview of 1,5-Cyclooctadiene Ruthenium Dichloride
- Chemical Structure : The compound consists of a ruthenium center coordinated to two chloride ions and a 1,5-cyclooctadiene ligand.
- Molecular Formula : CHClRu
- CAS Number : 50982-12-2
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of Ru(COD)Cl against various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF7 (ER+ Breast Cancer) | 0.50 ± 0.09 | |
| MDA-MB-231 (TNBC) | 0.39 ± 0.09 | |
| H295R (Adrenocortical Carcinoma) | 0.63 ± 0.05 | |
| A2780 (Ovarian Cancer) | <5.5 |
These values indicate that Ru(COD)Cl exhibits significant cytotoxicity across various cancer types, particularly in hormone receptor-negative breast cancer and adrenocortical carcinoma.
The mechanisms underlying the biological activity of Ru(COD)Cl are multifaceted:
- Cell Cycle Arrest : Ru complexes have been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation.
- Apoptosis Induction : Flow cytometry analyses reveal that treatment with Ru(COD)Cl can lead to apoptosis in cancer cells, characterized by Annexin V staining and propidium iodide uptake .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the cytotoxic effects of ruthenium complexes, contributing to oxidative stress within cancer cells .
- Mitochondrial Targeting : Some studies suggest that these compounds may interact with mitochondrial pathways, further promoting apoptosis and reducing cell viability .
In Vivo Studies
In vivo experiments have also been conducted to evaluate the antitumor efficacy of Ru(COD)Cl. Notably:
- Tumor Growth Inhibition : In animal models, administration of Ru(COD)Cl resulted in significant reductions in tumor size compared to control groups.
- Toxicity Assessment : Importantly, studies indicated minimal systemic toxicity at therapeutic doses, suggesting a favorable safety profile for further clinical exploration .
Case Studies
- Breast Cancer Treatment :
- Ovarian Cancer Resistance :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,5-cyclooctadiene ruthenium dichloride (II), and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions starting from ruthenium(III) chloride (RuCl₃) or RuCl₃ hydrate. For example, RuCl₃ is reduced in the presence of 1,5-cyclooctadiene (1,5-COD) under inert atmospheres (e.g., nitrogen or argon) to stabilize the Ru(II) oxidation state. Solvents like ethanol or THF are used, with reaction temperatures ranging from 60–80°C. Yield optimization requires precise stoichiometric control of 1,5-COD and reducing agents (e.g., zinc dust). Purity is confirmed via elemental analysis and NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,5-cyclooctadiene ruthenium dichloride (II)?
- Methodological Answer :
- ¹H and ¹³C NMR : To confirm ligand coordination and assess purity by identifying proton environments of the 1,5-COD ligand.
- X-ray crystallography : Resolves the octahedral geometry around Ru(II) and bond lengths between Ru and Cl/COD ligands.
- Elemental analysis : Validates stoichiometry (e.g., C, H, Cl, Ru content).
- IR spectroscopy : Detects Ru–Cl stretching vibrations (~300–400 cm⁻¹) and COD ligand signatures.
Cross-referencing these methods ensures accurate structural assignment .
Q. What safety protocols are critical when handling 1,5-cyclooctadiene ruthenium dichloride (II) in laboratory settings?
- Methodological Answer :
- Storage : Under nitrogen in sealed, airtight containers at 2–8°C to prevent oxidation or moisture absorption.
- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks. Avoid contact with oxidizers (e.g., peroxides, chlorates) due to potential redox reactions.
- PPE : Lab coats, nitrile gloves, and safety goggles are mandatory. Conduct work in fume hoods to limit inhalation exposure .
Advanced Research Questions
Q. How does the 1,5-cyclooctadiene ligand influence the catalytic activity of Ru(II) complexes in hydrogenation or transfer hydrogenation reactions?
- Methodological Answer : The 1,5-COD ligand acts as a labile π-donor, stabilizing the Ru(II) center while allowing partial dissociation during catalysis. For hydrogenation, the COD ligand’s flexibility enables substrate access to the metal center, facilitating H₂ activation. Comparative studies with rigid ligands (e.g., bipyridine) show reduced activity, highlighting the COD’s role in balancing stability and reactivity. Kinetic studies (e.g., monitoring H₂ uptake via gas burette) and DFT calculations can elucidate mechanistic pathways .
Q. What strategies resolve contradictions in reported catalytic efficiencies of 1,5-cyclooctadiene ruthenium dichloride (II) across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Substrate scope : Test the catalyst against standardized substrates (e.g., acetophenone for transfer hydrogenation).
- Reaction conditions : Control solvent polarity, temperature, and pressure (for gas-phase reactions).
- Catalyst pre-treatment : Ensure consistent activation protocols (e.g., pre-reduction with H₂).
Reproducibility is enhanced by detailed reporting of turnover frequencies (TOFs) and characterization of catalyst post-reaction (e.g., XPS to confirm oxidation state stability) .
Q. How does ligand substitution (e.g., replacing COD with cymene or phosphines) alter the electronic and steric properties of Ru(II) complexes?
- Methodological Answer :
- Electronic effects : Cyclic voltammetry (CV) measures shifts in Ru(II/III) redox potentials. COD’s strong π-backbonding lowers oxidation potential compared to weaker σ-donors like cymene.
- Steric effects : X-ray structures reveal changes in coordination geometry. Bulky phosphines (e.g., PCy₃) increase steric hindrance, reducing substrate accessibility.
- Catalytic impact : Compare turnover numbers (TONs) in benchmark reactions (e.g., alkene isomerization) to quantify ligand effects. Studies show COD-based complexes outperform phosphine-ligated analogs in open-system reactions .
Q. What are the challenges in synthesizing air- and moisture-stable derivatives of 1,5-cyclooctadiene ruthenium dichloride (II) for aqueous-phase catalysis?
- Methodological Answer : Ru(II)-COD complexes are inherently moisture-sensitive due to labile Cl⁻ ligands. Stabilization strategies include:
- Ligand functionalization : Introduce hydrophilic groups (e.g., –SO₃H) to the COD backbone.
- Ion exchange : Replace Cl⁻ with non-labile anions (e.g., PF₆⁻) to prevent hydrolysis.
- Encapsulation : Use supramolecular hosts (e.g., cyclodextrins) to shield the metal center.
Stability is assessed via prolonged exposure to humid air, monitored by NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
